3-phenyl-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indol-4-one
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Overview
Description
3-phenyl-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indol-4-one is a heterocyclic compound that features a unique structure combining an indole core with phenyl and thiophene substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indol-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a phenyl-substituted ketone with a thiophene derivative in the presence of a suitable catalyst can yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indol-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the phenyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
3-phenyl-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indol-4-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-phenyl-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indol-4-one exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets, thereby influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-phenyl-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indol-4-one: shares structural similarities with other indole derivatives and thiophene-containing compounds.
N-benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine: and 6-chloro-N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine are examples of compounds with similar pharmacological profiles.
Uniqueness
The uniqueness of this compound lies in its combined indole and thiophene moieties, which confer distinct electronic and steric properties. These features make it a valuable scaffold for designing new molecules with specific biological activities.
Properties
IUPAC Name |
3-phenyl-6-thiophen-2-yl-1,5,6,7-tetrahydroindol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NOS/c20-16-10-13(17-7-4-8-21-17)9-15-18(16)14(11-19-15)12-5-2-1-3-6-12/h1-8,11,13,19H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSCMVZNJYBBHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC=C2C3=CC=CC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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